molecular formula C19H20N2O2 B11764655 Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate

Cat. No.: B11764655
M. Wt: 308.4 g/mol
InChI Key: PPVAZFQCSCVGKQ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate is an organic compound that belongs to the class of benzoates It features a complex structure with a benzoate core substituted with a methyl group and a pyrrole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-aminobenzoic acid with 1-phenyl-4,5-dihydro-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-aminobenzoate: Shares the benzoate core but lacks the pyrrole derivative.

    1-Phenyl-4,5-dihydro-1H-pyrrole-2-carbaldehyde: Contains the pyrrole moiety but lacks the benzoate structure.

Uniqueness

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate is unique due to its combined structural features of both benzoate and pyrrole derivatives. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-phenyl-2,3-dihydropyrrol-5-yl)amino]benzoate

InChI

InChI=1S/C19H20N2O2/c1-14-10-11-17(16(13-14)19(22)23-2)20-18-9-6-12-21(18)15-7-4-3-5-8-15/h3-5,7-11,13,20H,6,12H2,1-2H3

InChI Key

PPVAZFQCSCVGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CCCN2C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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